molecular formula C22H23BrN2O2 B4736613 N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide

N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide

Cat. No. B4736613
M. Wt: 427.3 g/mol
InChI Key: RSQYYBBUHMGWDY-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide, also known as ABP-688, is a novel and potent positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2008 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide enhances the activity of mGluR5 by binding to a specific site on the receptor and increasing its affinity for glutamate, the endogenous ligand of the receptor. This leads to an increase in intracellular signaling and ultimately enhances synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has good pharmacokinetic properties, including high brain penetration and a long half-life. However, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide. Additionally, further research is needed to investigate the potential therapeutic applications of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. Finally, more research is needed to understand the long-term effects of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide on neuronal function and plasticity.

Scientific Research Applications

N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. It has been shown to improve cognitive function and memory in animal models of these disorders. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.

properties

IUPAC Name

N-[(E)-3-(azepan-1-yl)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O2/c23-19-12-8-9-17(15-19)16-20(22(27)25-13-6-1-2-7-14-25)24-21(26)18-10-4-3-5-11-18/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,24,26)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQYYBBUHMGWDY-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(azepan-1-yl)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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